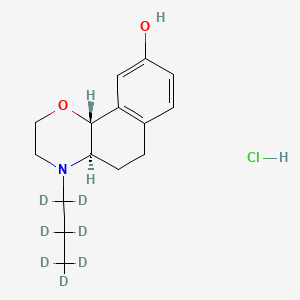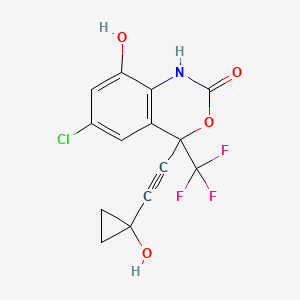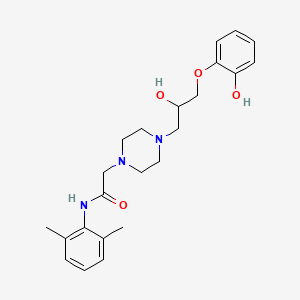
o-Desmethyl ranolazine
Descripción general
Descripción
O-Desmethyl ranolazine is a compound with the molecular formula C23H31N3O4 . It is also known by other names such as Desmethyl Ranolazine and CVT-2514 . It is a derivative of ranolazine, a well-tolerated medication that selectively inhibits the late sodium current .
Synthesis Analysis
An enantioselective bioanalytical method using dispersive liquid–liquid microextraction (DLLME) and LC–MS/MS was developed for the chiral analysis of ranolazine (RNZ) and one of its metabolites (desmethyl ranolazine [DRNZ]) .Molecular Structure Analysis
The molecular weight of this compound is 413.5 g/mol . Its IUPAC name is N - (2,6-dimethylphenyl)-2- [4- [2-hydroxy-3- (2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
The enantioselective bioanalytical method mentioned earlier was used for the chiral analysis of ranolazine and desmethyl ranolazine . The analytes were extracted from the microsomal medium by DLLME, using chloroform as the extractor solvent and acetone as the dispersive solvent .Physical and Chemical Properties Analysis
The computed properties of this compound include a molecular weight of 413.5 g/mol, XLogP3-AA of 2.4, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 8 .Aplicaciones Científicas De Investigación
Electrophysiological Basis and Antiarrhythmic Actions
o-Desmethyl ranolazine, a major metabolite of ranolazine, contributes to the electrophysiological effects and antiarrhythmic actions of its parent compound. Ranolazine is known for its ability to suppress arrhythmias associated with various cardiac conditions such as acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion. It is particularly effective in suppressing atrial tachyarrhythmias and atrial fibrillation. The principal mechanism is thought to be inhibition of late sodium currents in the ventricles and use-dependent inhibition of peak sodium and potassium currents in the atria. These properties make this compound a compound of interest in cardiac electrophysiology research (Antzelevitch et al., 2011).
Mitochondrial Protection and Ischemia Reperfusion Injury
This compound has been investigated for its role in mitochondrial protection and reducing ischemia-reperfusion injury. Ranolazine, through its metabolite, appears to reduce calcium overload and oxidative stress, improving mitochondrial integrity. This contributes to protecting the heart during ischemia-reperfusion injury by reducing cellular calcium loading and indirectly reducing oxidative stress, thereby limiting necrosis and apoptosis (Aldakkak et al., 2011).
Role in Chronic Angina and Cardiovascular Disease
This compound is part of the mechanism by which ranolazine, an antianginal agent, exerts its therapeutic effects in chronic angina and other cardiovascular diseases. Ranolazine's antianginal effect does not depend on changes in heart rate or blood pressure and acts by inhibiting late inward sodium current, reducing calcium overload. This has led to its investigation in various aspects of cardiovascular disease beyond angina, such as in heart failure and arrhythmias (Jerling, 2006).
Future Therapeutic Applications
Emerging research suggests potential applications of this compound in conditions beyond its established use in angina. The compound's effects on ion currents, such as sodium and potassium channels, and its impact on cardiac electrophysiology, suggest possible therapeutic roles in arrhythmias and ischemic heart diseases. Furthermore, its influence on mitochondrial function indicates potential in managing ischemia-reperfusion injury and related cardiac conditions (Banerjee et al., 2017).
Mecanismo De Acción
Target of Action
Desmethyl Ranolazine primarily targets the late inward sodium current (I Na) in heart muscle cells . This current plays a crucial role in the regulation of sodium and calcium levels within the cells, which are essential for proper cardiac function .
Mode of Action
Desmethyl Ranolazine acts by inhibiting the late inward sodium current (I Na) . This inhibition reduces the influx of sodium ions into the cells, which indirectly prevents calcium overload in the cells . The reduction in calcium overload can help alleviate symptoms of conditions like chronic angina .
Biochemical Pathways
The inhibition of the late inward sodium current by Desmethyl Ranolazine affects the sodium-calcium exchange in cardiac cells . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . By inhibiting the late inward sodium current, Desmethyl Ranolazine can prevent this calcium overload .
Pharmacokinetics
Desmethyl Ranolazine is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A and to a lesser extent, CYP2D6 . The absolute bioavailability of the drug ranges from 35% to 50% . The elimination half-life of Desmethyl Ranolazine is approximately 1.4 to 1.9 hours . It is excreted primarily through the kidneys (75%) and feces (25%) .
Result of Action
The primary result of Desmethyl Ranolazine’s action is the reduction of calcium overload in cardiac cells . This can help to alleviate symptoms of conditions like chronic angina . Additionally, it has been suggested that Desmethyl Ranolazine may have beneficial effects on myocardial metabolism .
Action Environment
The action of Desmethyl Ranolazine can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A can affect the metabolism and hence the efficacy of Desmethyl Ranolazine . Furthermore, the drug’s pharmacokinetics can be affected by renal impairment, with the area under the curve (AUC) increasing up to 2-fold with advancing degree of renal impairment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Desmethyl Ranolazine plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with voltage-gated sodium channels, where Desmethyl Ranolazine inhibits the late phase of the inward sodium current. This inhibition reduces intracellular sodium and calcium overload, which is crucial in conditions like ischemia . Additionally, Desmethyl Ranolazine has been shown to interact with enzymes involved in fatty acid oxidation, potentially influencing metabolic pathways .
Cellular Effects
Desmethyl Ranolazine affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, Desmethyl Ranolazine reduces calcium overload, thereby improving myocardial relaxation and reducing diastolic tension . In cancer cells, it has been shown to inhibit invasiveness and metastasis, particularly under hypoxic conditions . These effects are mediated through the modulation of ion channels and metabolic pathways, highlighting the compound’s multifaceted role in cellular function.
Molecular Mechanism
The molecular mechanism of Desmethyl Ranolazine involves several key interactions at the molecular level. It binds to voltage-gated sodium channels, inhibiting the late sodium current and reducing calcium overload in cells . This action helps to alleviate ischemic conditions in cardiac cells. Additionally, Desmethyl Ranolazine modulates the activity of enzymes involved in fatty acid oxidation, promoting glucose oxidation and improving metabolic efficiency . These interactions contribute to its therapeutic effects in conditions like chronic angina and myocardial ischemia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethyl Ranolazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various experimental conditions, with consistent biochemical activity observed over extended periods . Long-term studies have indicated that Desmethyl Ranolazine maintains its efficacy in reducing calcium overload and improving myocardial relaxation, even after prolonged exposure . These findings suggest that the compound has a stable and sustained effect in laboratory settings.
Dosage Effects in Animal Models
The effects of Desmethyl Ranolazine vary with different dosages in animal models. At lower doses, the compound effectively reduces calcium overload and improves myocardial relaxation without significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Desmethyl Ranolazine is involved in several metabolic pathways, primarily related to fatty acid and glucose oxidation. It interacts with enzymes such as pyruvate dehydrogenase, promoting glucose oxidation and improving metabolic efficiency . This modulation of metabolic pathways helps to reduce the metabolic stress associated with ischemic conditions, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, Desmethyl Ranolazine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound has been observed to accumulate in specific tissues, including the heart and liver, where it exerts its therapeutic effects . This targeted distribution is crucial for its efficacy in treating conditions like chronic angina and myocardial ischemia.
Subcellular Localization
Desmethyl Ranolazine exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with ion channels and metabolic enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of Desmethyl Ranolazine is essential for its role in modulating cellular metabolism and ion channel activity.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKNELUBGGUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675815 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172430-45-4 | |
| Record name | O-Desmethyl ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYL RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G2S752Q5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


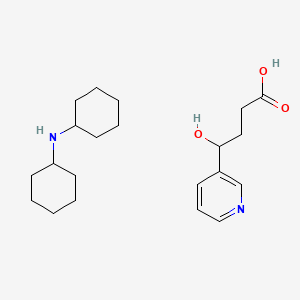
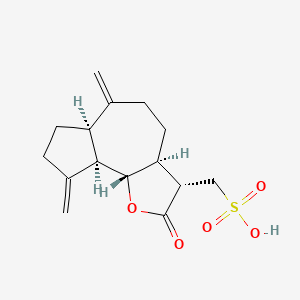
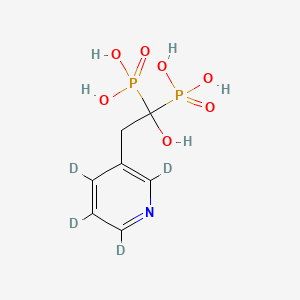
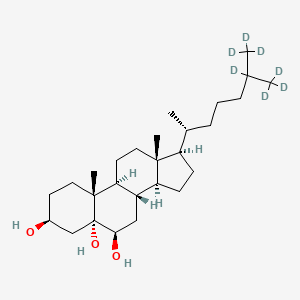
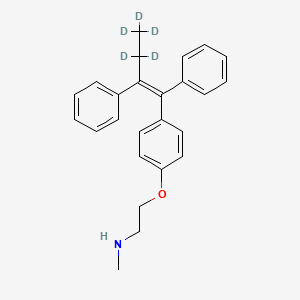
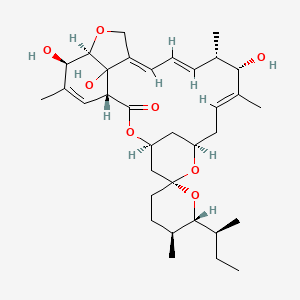

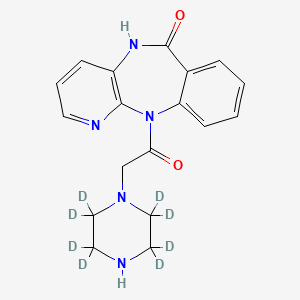
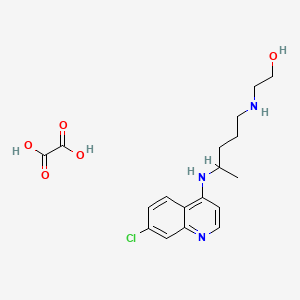
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
